[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid benzyl ester
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Overview
Description
[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid benzyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the amino-acetyl group: This step often involves the use of protecting groups to ensure selective functionalization.
Formation of the carbamic acid benzyl ester: This step typically involves the reaction of the piperidine derivative with benzyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbamic acid ester to other derivatives.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid benzyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used to study the structure-activity relationships of piperidine derivatives.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-3-carboxylic acid share structural similarities.
Carbamic acid esters: Compounds like carbamic acid methyl ester and carbamic acid ethyl ester are related in terms of functional groups.
Uniqueness
[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-carbamic acid benzyl ester is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
benzyl N-[(3S)-1-(2-aminoacetyl)piperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c16-9-14(19)18-8-4-7-13(10-18)17-15(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,16H2,(H,17,20)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKASJPHTCFXRC-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)CN)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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